![molecular formula C16H19FN2S B6133105 1-(2-Fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B6133105.png)
1-(2-Fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine is a chemical compound with a molecular formula of C15H17FN2S.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with 3-methylthiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the thiophene moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest involvement of serotonin and dopamine receptors .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Fluorophenyl)piperazine: Lacks the thiophene moiety, resulting in different pharmacological properties.
4-(3-Methylthiophen-2-yl)methylpiperazine: Lacks the fluorophenyl group, leading to variations in receptor binding affinity and activity.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and pharmacological properties .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2S/c1-13-6-11-20-16(13)12-18-7-9-19(10-8-18)15-5-3-2-4-14(15)17/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIRQBKTMIJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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